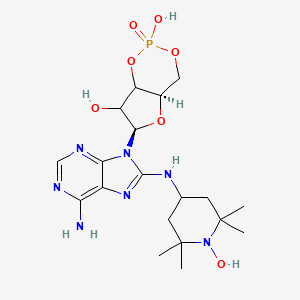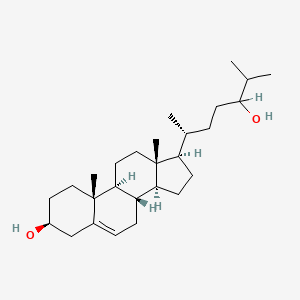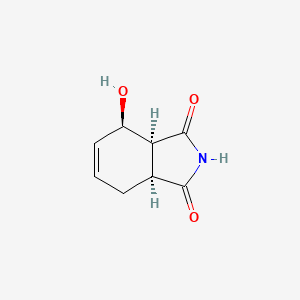
(S,S)-meta-nitro-Chloramphenicol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,S)-meta-nitro-Chloramphenicol is a stereoisomer of Chloramphenicol, a broad-spectrum antibiotic originally derived from the bacterium Streptomyces venezuelae. This compound is characterized by the presence of a nitro group at the meta position and two chiral centers, which contribute to its unique biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-meta-nitro-Chloramphenicol typically involves several steps:
Chlorination: The addition of chlorine atoms to the structure.
Formation of Chiral Centers: This step involves the creation of the (S,S) configuration through stereoselective synthesis.
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and chlorination processes, followed by purification steps to ensure the desired stereoisomer is obtained. The use of catalysts and controlled reaction conditions is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S,S)-meta-nitro-Chloramphenicol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized under specific conditions.
Reduction: The nitro group can also be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Applications De Recherche Scientifique
(S,S)-meta-nitro-Chloramphenicol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of stereochemistry and reaction mechanisms.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Explored for its potential as an antibiotic, particularly against resistant strains.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
The mechanism of action of (S,S)-meta-nitro-Chloramphenicol involves inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation and thus halting protein synthesis. This action is similar to that of Chloramphenicol, but the presence of the nitro group and the specific stereochemistry may influence its binding affinity and spectrum of activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloramphenicol: The parent compound, widely used as an antibiotic.
Thiamphenicol: A derivative with a methylsulfonyl group instead of the nitro group.
Florfenicol: Another derivative used in veterinary medicine.
Uniqueness
(S,S)-meta-nitro-Chloramphenicol is unique due to its specific stereochemistry and the presence of the nitro group at the meta position. These features may confer distinct biological properties and potential advantages in overcoming bacterial resistance compared to other similar compounds.
Propriétés
Numéro CAS |
1327173-85-2 |
|---|---|
Formule moléculaire |
C₁₁H₁₂Cl₂N₂O₅ |
Poids moléculaire |
323.13 |
Synonymes |
2,2-Dichloro-N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-(3-nitrophenyl)ethyl]acetamide; 2,2-Dichloro-N-((1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)


![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)

![(1R,2R,3R,5S)-2-Azido-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B1141386.png)

